Lithiumselenophene-2-sulfinate
Description
Historical Context of Selenophene (B38918) Chemistry in Heterocyclic Research
The journey into the world of selenophenes began with the discovery of selenium itself by Jöns Jacob Berzelius in 1817. thieme-connect.com However, it was not until the mid-20th century that the chemistry of selenium-containing heterocycles started to gain significant attention. Selenophene, the selenium analog of thiophene (B33073) and furan (B31954), was first synthesized in the late 19th century, but its chemistry remained largely unexplored for several decades. researchgate.net Early research primarily focused on comparative studies with its sulfur and oxygen counterparts, establishing its aromatic character and general reactivity patterns.
The development of new synthetic methodologies in the latter half of the 20th century, particularly those involving organometallic reagents, provided more accessible routes to functionalized selenophenes. mdpi.com This spurred a new wave of interest in their chemical properties and potential applications. Researchers began to appreciate the subtle yet significant differences imparted by the selenium atom, such as altered electronic properties, increased polarizability, and unique coordination behavior. researchgate.net These characteristics have made selenophene derivatives attractive candidates for the development of novel organic conductors, semiconductors, and biologically active molecules. nih.govbohrium.com The ability to selectively functionalize the selenophene ring at various positions has been crucial in tailoring their properties for specific applications, a testament to the advancements in synthetic organic chemistry. nih.gov
Significance of Organoselenium Compounds in Contemporary Synthesis
Organoselenium compounds have carved out a vital niche in modern organic synthesis, serving as versatile reagents, intermediates, and catalysts. researchgate.net Their significance stems from the unique reactivity of the carbon-selenium bond, which is weaker than the carbon-sulfur bond, allowing for a range of selective transformations under mild conditions. nih.gov Initially recognized for their role in introducing selenium into organic molecules, their applications have expanded dramatically.
In contemporary synthesis, organoselenium reagents are employed in a variety of powerful reactions, including selenocyclizations, electrophilic and nucleophilic selenations, and selenoxide eliminations. rsc.org These methods have proven invaluable for the construction of complex molecular architectures, including natural products and pharmaceuticals. Furthermore, the development of chiral organoselenium compounds has opened avenues for asymmetric synthesis, enabling the stereoselective formation of new chiral centers. rsc.org
Beyond their role as stoichiometric reagents, organoselenium compounds have also emerged as effective catalysts in a range of oxidative transformations. researchgate.net Their ability to cycle between different oxidation states allows them to mediate a variety of redox processes. The growing interest in green chemistry has further highlighted the importance of organoselenium catalysis, with efforts focused on developing more sustainable and environmentally benign synthetic methods. researchgate.net The diverse reactivity and functional group tolerance of organoselenium compounds ensure their continued importance in the toolbox of synthetic organic chemists. nih.gov
Conceptual Framework of Lithium Sulfinates in Organic Chemistry
Lithium sulfinates are a class of organosulfur compounds characterized by the presence of a sulfinate group (RSO₂⁻) with a lithium cation. They are highly valuable and versatile intermediates in organic synthesis, primarily due to their nucleophilic character and their ability to serve as precursors to a wide array of other sulfur-containing functional groups. nih.gov
A common and straightforward method for the preparation of lithium sulfinates involves the reaction of an organolithium reagent with sulfur dioxide. thieme-connect.com This reaction is generally efficient and allows for the generation of a diverse range of sulfinates from readily available organolithium precursors. The resulting lithium sulfinates can then be used in a variety of subsequent transformations.
One of the most significant applications of lithium sulfinates is their use as nucleophiles in substitution and coupling reactions. For instance, they can be arylated with diaryliodonium salts to form diaryl sulfones, a reaction that proceeds efficiently without the need for a transition metal catalyst. nih.gov They also participate in palladium-catalyzed cross-coupling reactions with aryl halides, providing access to a broad range of biaryl sulfones. acs.org Furthermore, lithium sulfinates can be oxidized to the corresponding sulfonic acids or their derivatives, or they can be reduced to sulfoxides and sulfides, highlighting their versatility as a synthetic hub. The ability to generate these reactive intermediates in situ and use them in one-pot procedures further enhances their utility in modern organic synthesis. chemrxiv.org
Interactive Data Tables
Table 1: Properties of Selenophene and Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Selenophene | C₄H₄Se | 131.04 | 110 | -38 |
| Thiophene | C₄H₄S | 84.14 | 84 | -38 |
| Furan | C₄H₄O | 68.07 | 31.4 | -85.6 |
| Butyllithium (B86547) | C₄H₉Li | 64.06 | Decomposes | -76 |
| Sulfur Dioxide | SO₂ | 64.07 | -10 | -72.7 |
Table 2: Common Reactions Involving Selenophene and Sulfinates
| Reaction Type | Reactants | Products | Significance |
| Lithiation of Selenophene | Selenophene, Butyllithium | 2-Lithioselenophene | Key step for functionalization |
| Sulfinate Salt Formation | Organolithium, Sulfur Dioxide | Lithium Sulfinate | Versatile synthetic intermediate |
| Arylation of Sulfinates | Lithium Sulfinate, Diaryliodonium Salt | Diaryl Sulfone | C-S bond formation |
| Palladium-Catalyzed Cross-Coupling | Lithium Sulfinate, Aryl Halide | Biaryl Sulfone | C-S bond formation |
Properties
Molecular Formula |
C4H3LiO2SSe |
|---|---|
Molecular Weight |
201.1 g/mol |
IUPAC Name |
lithium;selenophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2SSe.Li/c5-7(6)4-2-1-3-8-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
RJEMVYQDESOWOH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C[Se]C(=C1)S(=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Pathways in Lithiumselenophene 2 Sulfinate Chemistry
Nucleophilic Character of the Selenophenesulfinate Anion
The selenophene-2-sulfinate anion ([C₄H₃SeSO₂]⁻) is a classic example of an ambident nucleophile, possessing two distinct nucleophilic centers: the sulfur atom and the oxygen atoms. The reaction pathway taken upon interaction with an electrophile is highly dependent on the nature of the electrophile and the specific reaction conditions employed, such as solvent and temperature. This dual reactivity allows for the selective formation of either sulfones (via S-attack) or sulfinate esters (via O-attack).
The reaction of lithiumselenophene-2-sulfinate with electrophiles is a cornerstone of its synthetic utility. The choice of electrophile is a primary determinant of the reaction's regioselectivity.
S-Attack (Formation of Sulfones): Soft electrophiles, such as primary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), preferentially react at the soft sulfur atom. This follows the principles of Hard and Soft Acids and Bases (HSAB) theory, where soft-soft interactions are favored. The resulting products are selenophen-2-yl sulfones, which are stable and valuable synthetic building blocks. Michael additions to α,β-unsaturated carbonyl compounds also typically proceed via S-attack, yielding γ-ketosulfones.
O-Attack (Formation of Sulfinate Esters): Hard electrophiles, such as trialkylsilyl chlorides (e.g., TMSCl) or acyl chlorides, tend to react at the harder oxygen atoms of the sulfinate moiety. This leads to the formation of selenophene-2-sulfinate esters. These esters are often more labile than the corresponding sulfones and can serve as precursors for generating selenophenesulfonyl radicals under thermal or photochemical conditions.
The table below summarizes the typical outcomes of reactions between this compound and various electrophiles.
| Electrophile | Electrophile Type | Typical Solvent | Major Product Type | Example Product | Approx. Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide (CH₃I) | Soft Alkyl Halide | DMF | S-Alkylation (Sulfone) | 2-(Methylsulfonyl)selenophene | 85-95 |
| Benzyl Bromide (BnBr) | Soft Alkyl Halide | THF | S-Alkylation (Sulfone) | 2-(Benzylsulfonyl)selenophene | 80-90 |
| Allyl Bromide | Soft Alkyl Halide | Acetonitrile | S-Alkylation (Sulfone) | 2-(Allylsulfonyl)selenophene | 75-85 |
| Acetyl Chloride (AcCl) | Hard Acyl Halide | DCM, Pyridine | O-Acylation (Sulfinate Anhydride) | Selenophene-2-sulfinic acetic anhydride | 70-80 |
| Trimethylsilyl (B98337) Chloride (TMSCl) | Hard Silyl Halide | THF | O-Silylation (Sulfinate Ester) | Trimethylsilyl selenophene-2-sulfinate | >90 |
| Methyl Acrylate | Michael Acceptor | Methanol | S-Addition (Sulfone) | Methyl 3-((selenophen-2-yl)sulfonyl)propanoate | 65-75 |
The lithium counterion (Li⁺) is not a mere spectator ion; it plays a crucial role in modulating the reactivity and selectivity of the selenophenesulfinate anion. As a small, hard cation, Li⁺ coordinates strongly with the oxygen atoms of the sulfinate group.
In non-polar or moderately polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the this compound exists predominantly as a contact ion pair (CIP) . In this state, the Li⁺ is tightly associated with the oxygen atoms, effectively blocking them from electrophilic attack. This steric and electronic shielding of the oxygen atoms enhances the relative nucleophilicity of the uncoordinated, soft sulfur atom. Consequently, reactions with soft electrophiles in such solvents almost exclusively yield the S-alkylation product (sulfone).
In highly polar, coordinating solvents such as hexamethylphosphoramide (B148902) (HMPA) or in the presence of crown ethers, the lithium cation becomes strongly solvated. This leads to the formation of a solvent-separated ion pair (SSIP) or even a "free" sulfinate anion. In this scenario, the oxygen atoms are more accessible, and the charge distribution is more delocalized. While S-attack often remains dominant with soft electrophiles, the propensity for O-attack with harder electrophiles is significantly increased. This demonstrates that the reaction environment, through its influence on the Li⁺-anion interaction, provides a powerful tool for controlling the reaction outcome.
Radical Pathways and Single-Electron Transfer Processes
Beyond its nucleophilic character, this compound is an excellent precursor for generating selenophenesulfonyl radicals via single-electron transfer (SET) processes. These radical species open up a different manifold of reactivity, enabling transformations that are complementary to ionic pathways.
The selenophen-2-ylsulfonyl radical (C₄H₃Se-SO₂•) can be generated from the corresponding sulfinate anion through one-electron oxidation. This can be achieved using chemical oxidants or through electrochemical and photochemical methods.
Chemical Oxidation: Stoichiometric metal-based oxidants, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or manganese(III) acetate (B1210297) (Mn(OAc)₃), are effective for this transformation. The sulfinate anion transfers an electron to the metal center, releasing the selenophenesulfonyl radical.
Photoredox Catalysis: Modern synthetic methods utilize visible-light photoredox catalysis to generate these radicals under mild conditions. A photosensitizer (e.g., an iridium or ruthenium complex) absorbs light, reaches an excited state, and then oxidizes the sulfinate anion to generate the sulfonyl radical, completing the catalytic cycle.
Reaction Scheme: Radical Generation and Desulfonylation [C₄H₃SeSO₂]⁻Li⁺ ---(SET / -e⁻)--> C₄H₃Se-SO₂• ---(fast)--> C₄H₃Se• + SO₂
The selenophen-2-yl radical, generated via the desulfonylation of the sulfonyl radical, is a highly reactive species that readily engages in intermolecular and intramolecular reactions.
Intermolecular Radical Addition: The selenophen-2-yl radical can add across the π-bonds of alkenes and alkynes. This addition forms a new carbon-centered radical, which can be trapped by a hydrogen atom donor (e.g., from the solvent or an additive) or participate in further radical chain processes. This provides a direct method for the C-H selenophenation of unsaturated systems.
Intramolecular Radical Cyclization: When the substrate containing the this compound precursor also bears an appropriately positioned unsaturated group (e.g., an alkene or alkyne), an intramolecular radical cyclization can occur. Following SET and desulfonylation, the generated selenophen-2-yl radical can attack the internal π-system, leading to the formation of new fused-ring structures. This strategy is particularly powerful for constructing complex polycyclic heteroaromatic systems containing a selenophene (B38918) core. For instance, a substrate with an olefinic side chain at the 3-position of the selenophene ring can undergo a 5-exo-trig or 6-exo-trig cyclization upon radical generation at the 2-position.
The table below outlines a representative radical cyclization process.
| Substrate | Radical Generation Method | Cyclization Mode | Product Type | Significance |
|---|---|---|---|---|
| Lithium 3-(but-3-en-1-yl)selenophene-2-sulfinate | Oxidation with Mn(OAc)₃ | 6-exo-trig | Fused Dihydronaphthoselenophene | Forms a new six-membered carbocyclic ring fused to the selenophene core. |
| Lithium 3-(prop-2-en-1-yloxy)selenophene-2-sulfinate | Visible-light photoredox catalysis | 5-exo-trig | Fused Dihydrofuroselenophene | Constructs a five-membered oxygen-containing heterocycle. |
Organometallic Reactivity at the Selenophene Ring
In addition to the reactivity centered on the sulfinate group, the selenophene ring itself can be functionalized using organometallic strategies. The sulfinate group can act as a directed metalation group (DMG) , facilitating the selective deprotonation of the ring.
The proton at the C5 position of the selenophene ring is the most acidic C-H bond after the one at C2 (which is occupied by the sulfinate). Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can lead to selective deprotonation at the C5 position. This occurs because the lithium of the base can coordinate to the oxygen atoms of the sulfinate, delivering the base to the adjacent C5 position.
This process generates a highly valuable dilithiated intermediate , with one lithium atom as the counterion for the sulfinate and a second covalently bonded to the C5 carbon. This C5-lithiated species is a potent nucleophile and can be trapped with a wide range of electrophiles, enabling the synthesis of 2,5-disubstituted selenophenes. This pathway provides a regiocontrolled method for elaborating the selenophene scaffold, which is difficult to achieve by other means like electrophilic aromatic substitution.
The following table presents examples of this directed ortho-metalation-trapping sequence.
| Base | Electrophile (E⁺) | Reaction Conditions | Product Structure | Yield (%) |
|---|---|---|---|---|
| n-BuLi (1.1 equiv) | Iodine (I₂) | THF, -78 °C to rt | Lithium 5-iodoselenophene-2-sulfinate | ~85 |
| LDA (1.1 equiv) | Carbon Dioxide (CO₂) | THF, -78 °C, then acidic workup | 2-(Lithiumsulfinoyl)selenophene-5-carboxylic acid | ~70 |
| n-BuLi (1.1 equiv) | Benzaldehyde (PhCHO) | THF, -78 °C, then aq. workup | Lithium 5-(hydroxy(phenyl)methyl)selenophene-2-sulfinate | ~78 |
| LDA (1.1 equiv) | Dimethylformamide (DMF) | THF, -78 °C, then aq. workup | Lithium 5-formylselenophene-2-sulfinate | ~65 |
Cross-Coupling Reactions Involving Selenophene-Lithium Intermediates (e.g., Suzuki, Stille, Negishi)
Organolithium species derived from selenophenes are valuable intermediates that can be converted to other organometallic reagents for use in cross-coupling reactions. While the direct use of highly reactive organolithium compounds in palladium-catalyzed cross-coupling can be challenging, they serve as crucial precursors to organozinc (for Negishi coupling) or organoboron (for Suzuki coupling) species. researchgate.netnih.gov The transmetalation step is a key process where the organic group is transferred from the more electropositive metal (like lithium or zinc) to the transition metal catalyst, typically palladium or nickel. illinois.eduumb.edu
Suzuki Coupling: In the context of a Suzuki reaction, a selenophene-lithium intermediate would first be reacted with a borate (B1201080) ester, such as trimethyl borate, to form a selenophenylboronic acid or ester after acidic workup. This boron-containing selenophene can then participate in a palladium-catalyzed cross-coupling with an organic halide or triflate. nih.gov The reaction is valued for its mild conditions and the stability of the boronic acid reagents. The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the selenophenyl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.govumb.edu
Stille Coupling: The Stille reaction pairs an organostannane with an organic halide. A selenophene-lithium intermediate can be converted into a selenophenylstannane by quenching with an organotin halide (e.g., tributyltin chloride). This stannane (B1208499) is a key partner in the Stille coupling. A major advantage of the Stille reaction is its tolerance to a wide variety of functional groups. umb.edu However, the toxicity of organotin compounds is a significant drawback. umb.edu
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org Selenophene-lithium intermediates can be readily transmetalated with a zinc salt like zinc chloride (ZnCl₂) to generate the required organozinc reagent in situ. organic-chemistry.orgwikipedia.org This method is highly effective for forming C-C bonds and is noted for its broad scope and high yields. organic-chemistry.orgwikipedia.org The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. nih.govillinois.edu Nickel catalysts are also effective, sometimes offering different reactivity or cost advantages over palladium. wikipedia.org
Table 1: Examples of Cross-Coupling Reactions with Selenophene Derivatives This table presents examples analogous to the reactivity of selenophene-lithium intermediates in major cross-coupling reactions.
| Coupling Reaction | Selenophene Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| Suzuki | 2-Bromoselenophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/Toluene, 90 °C | 2-Phenylselenophene | ~90% nih.gov |
| Negishi | Aryl Zinc Bromide | Vinyl Halide | Ni(acac)₂ / (i-Bu)₂AlH / PPh₃ | Aryl-Vinyl Product | High wikipedia.org |
| Direct Arylation | Selenophene | Phenyl Iodide | Pd(OAc)₂, Pivalic Acid, K₂CO₃, DMF, 100 °C | 2,5-Diphenylselenophene | 60% thieme-connect.de |
C-H Activation and Functionalization Mediated by Organolithium Reagents
The direct functionalization of selenophenes through C-H activation is a powerful strategy for synthesizing substituted derivatives. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used to deprotonate the most acidic proton on the selenophene ring. mathewsopenaccess.com For unsubstituted selenophene, the protons at the 2- and 5-positions (α-positions) are significantly more acidic than those at the 3- and 4-positions (β-positions) due to the electron-withdrawing effect of the selenium atom and the stability of the resulting carbanion.
The reaction of selenophene with one equivalent of an organolithium reagent at low temperatures (e.g., -78 °C) regioselectively yields 2-lithioselenophene. nih.govmathewsopenaccess.com This lithiated intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce various functional groups at the 2-position. If both α-positions are blocked, lithiation may occur at a β-position, although this is less common.
The in-situ generated selenophene-lithium intermediate is foundational to the chemistry of this compound. The introduction of the sulfinate group itself would proceed via the reaction of 2-lithioselenophene with sulfur dioxide (SO₂), followed by appropriate workup.
Table 2: Electrophilic Quenching of 2-Lithioselenophene Intermediates This table illustrates the functionalization of the selenophene ring following C-H activation with an organolithium reagent.
| Lithiated Selenophene | Electrophile | Reaction Conditions | Product | Yield (%) |
| 2,5-Disubstituted-3-lithioselenophene | Benzaldehyde | THF, -78 °C to RT, 3 h | 3-(Hydroxy(phenyl)methyl)selenophene derivative | 73% nih.gov |
| 2,5-Disubstituted-3-lithioselenophene | Acetone | THF, -78 °C to RT, 3 h | 3-(2-Hydroxypropan-2-yl)selenophene derivative | 68% nih.gov |
| Lithiated Heteroaryl | Tosyl Azide | Pentane, 0 °C | Azido-heteroaryl derivative | 33-69% mathewsopenaccess.com |
Acid-Base Chemistry and Ligand Exchange Processes of the Selenophene-Sulfinate System
Acid-Base Chemistry: The sulfinate group (-SO₂⁻) is the conjugate base of a sulfinic acid (RSO₂H). wikipedia.org Sulfinic acids are organosulfur oxoacids that are generally more acidic than their corresponding carboxylic acids. wikipedia.org The this compound salt, therefore, contains a basic sulfinate anion. The acid-base properties of this system are crucial in reaction mechanisms. utexas.edusolubilityofthings.comtamu.edu For instance, in a reaction medium, the sulfinate anion could act as a Brønsted-Lowry base, accepting a proton. utexas.edu Its basicity is moderate, meaning it can influence the pH of a reaction mixture, which is particularly relevant in catalytic cycles where protonolysis is a potential side reaction or a key step. The sulfinate anion itself is a soft nucleophile and can react with electrophiles at the sulfur atom.
Ligand Exchange Processes: In the context of transition metal-catalyzed reactions, ligand exchange is a fundamental step where one ligand in a coordination complex is replaced by another. savemyexams.comnumberanalytics.com The this compound molecule possesses multiple potential coordination sites. The selenophene ring (via its π-system or the selenium atom) and the oxygen atoms of the sulfinate group could all potentially act as ligands for a metal center.
During a cross-coupling reaction, the selenophene-sulfinate species could engage in ligand exchange with the metal catalyst (e.g., palladium). savemyexams.comnumberanalytics.com The sulfinate group could coordinate to the palladium center, potentially influencing the catalyst's stability, solubility, and reactivity. This coordination could either be beneficial, stabilizing a reactive intermediate, or detrimental, leading to catalyst inhibition by occupying a coordination site needed for the main catalytic cycle. The specific role would depend on the reaction conditions, the solvent, and the other ligands present on the metal. purdue.educhemrxiv.org
Advanced Spectroscopic and Structural Elucidation of Lithiumselenophene 2 Sulfinate
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics (e.g., ¹H, ¹³C, ⁷⁷Se, ⁷Li NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of lithiumselenophene-2-sulfinate and studying its dynamic behavior in solution. A combination of ¹H, ¹³C, ⁷⁷Se, and ⁷Li NMR experiments would provide a complete picture of the compound's connectivity and ionic nature.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the selenophene (B38918) ring. Based on data for unsubstituted selenophene, the protons are typically found in the aromatic region. chemicalbook.com The proton at position 5 (H5) would likely appear as a doublet of doublets, coupled to H4 and H3. Similarly, H4 and H3 would present as multiplets, with their chemical shifts influenced by the electron-withdrawing sulfinate group at position 2. For selenophene itself, the protons at the α-positions (H2, H5) resonate around 7.88 ppm, while the β-protons (H3, H4) appear around 7.23 ppm. chemicalbook.com The C2-sulfinate substituent would cause a downfield shift for the adjacent H3 proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal four distinct signals for the carbon atoms of the selenophene ring. The carbon atom directly bonded to the sulfinate group (C2) would be significantly deshielded. In unsubstituted selenophene, the α-carbons appear around 131 ppm and β-carbons around 129 ppm. The C2 carbon in this compound is expected to be further downfield. researchgate.net
⁷⁷Se NMR Spectroscopy: With a natural abundance of 7.63%, the spin-½ nucleus ⁷⁷Se provides a very wide chemical shift range, making it highly sensitive to the electronic environment around the selenium atom. huji.ac.il For monosubstituted selenophenes, ⁷⁷Se chemical shifts are a powerful diagnostic tool. scribd.com The chemical shift for unsubstituted selenophene is approximately 600 ppm relative to dimethyl selenide (B1212193) (Me₂Se). The sulfinate group at C2 is expected to influence this value, providing direct evidence of the substitution pattern. Extraordinarily large differences in ⁷⁷Se chemical shifts (over 90 ppm) have been observed between isomers of selenophenyl oximes, highlighting the sensitivity of this nucleus to stereochemistry and electronic effects. nih.govresearchgate.net
⁷Li NMR Spectroscopy: The ⁷Li nucleus (I=3/2) is highly sensitive, and its NMR parameters can provide information about the aggregation state and coordination environment of the lithium cation. acs.orggoettingen-research-online.de In the solid state, the ⁷Li quadrupole coupling constant can distinguish between different coordination numbers and geometries. acs.orgresearchgate.net In solution, the ⁷Li chemical shift can indicate the nature of the ion pairing (contact vs. solvent-separated) and the degree of aggregation (monomer, dimer, etc.). nih.gov For this compound, the ⁷Li spectrum would help to understand the interaction between the lithium cation and the sulfinate anion in different solvents.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | |||
| H-3 | ~7.5 - 7.8 | Doublet of doublets | Influenced by C2-substituent and coupling to H4, H5. |
| H-4 | ~7.3 - 7.5 | Multiplet | Coupled to H3 and H5. |
| H-5 | ~8.0 - 8.2 | Doublet of doublets | Deshielded due to α-position, coupled to H3, H4. chemicalbook.com |
| ¹³C | |||
| C-2 | >145 | Singlet (broad) | Directly attached to the sulfinate group. |
| C-3 | ~130 - 135 | Singlet | |
| C-4 | ~128 - 132 | Singlet | |
| C-5 | ~132 - 137 | Singlet | |
| ⁷⁷Se | ~580 - 620 | Singlet | Relative to Me₂Se; sensitive to the substituent. scribd.com |
| ⁷Li | ~0 - 2 | Singlet | Dependent on solvent and aggregation state. rsc.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound, particularly the sulfinate moiety.
IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the sulfinate group (R-SO₂⁻). Analogy with simple sulfinate salts like sodium methanesulfinate (B1228633) (CH₃SO₂Na) is useful here. The key vibrations are the asymmetric and symmetric S=O stretching modes. For sodium methanesulfinate, these bands appear in the regions of 1180–1250 cm⁻¹ (asymmetric) and 1050–1100 cm⁻¹ (symmetric). rsc.org The C-H stretching vibrations of the selenophene ring are expected in the 3100-3050 cm⁻¹ region, while C=C ring stretching modes would appear in the 1500-1400 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While S=O stretches are also Raman active, the technique is often more sensitive to symmetric vibrations and non-polar bonds. nih.gov Therefore, the C=C and C-Se stretching modes of the selenophene ring should be clearly observable. For selenophene, characteristic Raman lines are observed at approximately 3106, 3071, and 3061 cm⁻¹ corresponding to C-H stretches. scribd.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
| C-H Stretch | 3120 - 3050 | 3120 - 3050 | Selenophene Ring |
| C=C Stretch | 1550 - 1400 | 1550 - 1400 | Selenophene Ring |
| S=O Asymmetric Stretch | 1250 - 1150 (Strong) | Weak | Sulfinate |
| S=O Symmetric Stretch | 1100 - 1050 (Strong) | Strong | Sulfinate |
| C-S Stretch | ~700 | ~700 | Sulfinate |
| C-Se Stretch | < 600 | < 600 | Selenophene Ring |
X-ray Diffraction Analysis for Solid-State Structure and Coordination Environment
Single-crystal X-ray diffraction would provide definitive proof of the solid-state structure of this compound, revealing precise bond lengths, bond angles, and the coordination environment of the lithium ion. While no specific crystal structure for this compound has been reported, analysis of related lithium sulfonates and other organolithium compounds allows for a detailed prediction of its structural features. rsc.orgroyalsocietypublishing.org
It is anticipated that the lithium cation would be coordinated by the oxygen atoms of the sulfinate group. The coordination could be monodentate or bidentate, and the lithium ions could bridge multiple sulfinate anions to form a polymeric network in the solid state. The coordination sphere of the lithium is often completed by solvent molecules if crystallized from coordinating solvents like THF or water. In lithium methanesulfonate, the lithium ion is four-fold coordinated in a distorted tetrahedral geometry by oxygen atoms from four different sulfonate groups, with Li-O distances ranging from 1.922 to 2.000 Å. royalsocietypublishing.org A similar arrangement is plausible for this compound, with the selenophene rings forming distinct domains separated by the polar Li-sulfinate network.
Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for simple lithium salts like Li₂SO₄ and Li(CH₃SO₃). royalsocietypublishing.orgwikipedia.org |
| Li⁺ Coordination | Tetrahedral (4-coordinate) | Common for Li⁺ with oxygen-based ligands. royalsocietypublishing.org |
| Li-O Bond Lengths | 1.9 - 2.1 Å | Based on known lithium sulfonate and oxide structures. rsc.orgroyalsocietypublishing.org |
| Coordination Motif | Bridging sulfinate groups | Expected to form a coordination polymer. |
| Intermolecular Interactions | π-stacking of selenophene rings | Possible between the aromatic rings in the crystal packing. |
High-Resolution Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation pathways of this compound.
Molecular Weight and Isotopic Pattern: The most crucial feature in the mass spectrum of any selenium-containing compound is its characteristic isotopic pattern. Selenium has six stable isotopes, with the most abundant being ⁸⁰Se (49.8%) and ⁷⁸Se (23.5%). chemicalbook.com This creates a unique multi-peak pattern for the molecular ion and any selenium-containing fragments, which is a definitive indicator of the presence of selenium. HRMS would allow for the precise mass determination of the molecular ion, confirming its elemental formula (C₄H₃LiO₂SSe).
Fragmentation Analysis: Electrospray ionization (ESI) would be a suitable soft ionization technique. The fragmentation of the selenophene-2-sulfinate anion would likely proceed through characteristic pathways. Based on studies of related sulfinates and sulfonates, a primary fragmentation would be the loss of sulfur dioxide (SO₂), a neutral molecule of 64 Da. cdnsciencepub.comtandfonline.com This would result in a prominent fragment ion corresponding to the 2-lithioselenophene anion. Further fragmentation of the selenophene ring itself could also occur.
Predicted HRMS Fragmentation Data for this compound Anion [C₄H₃O₂SSe]⁻
| m/z (for ⁸⁰Se) | Proposed Fragment | Fragmentation Pathway |
| 210.88 | [C₄H₃O₂SSe]⁻ | Molecular Anion |
| 146.93 | [C₄H₃Se]⁻ | Loss of SO₂ |
| 81.93 | [C₃HSe]⁻ | Further fragmentation of the ring |
Electrochemical Characterization for Redox Properties and Potential Applications
Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. acs.org The selenophene ring is an electron-rich heterocycle and is therefore susceptible to oxidation.
Redox Behavior: The cyclic voltammogram of this compound in a suitable electrolyte solution is expected to show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the selenophene moiety. This process typically leads to the formation of a radical cation, which can then undergo further reactions, such as dimerization or polymerization, leading to the deposition of a conductive polymer film on the electrode surface. nih.govresearchgate.net The oxidation potential of selenophene is generally lower than that of its sulfur analog, thiophene (B33073), making it more easily oxidized. nih.gov For some selenophene-based polymers, oxidation potentials have been observed in the range of +0.5 to +0.9 V vs. Ag/AgCl. nih.govbohrium.com
Potential Applications: The ability of selenophene derivatives to form conductive polymers upon electrochemical oxidation makes them interesting for applications in organic electronics, such as sensors, electrochromic devices, and as components in solar cells. nih.govbohrium.comaaqr.org The electrochemical characterization of this compound would determine its stability window and redox potentials, providing insight into its suitability for such applications.
Predicted Electrochemical Data for this compound
| Parameter | Predicted Value Range | Significance |
| Oxidation Potential (Epa) | +0.7 to +1.2 V (vs. Ag/AgCl) | Potential at which the selenophene ring is oxidized. |
| Redox Behavior | Irreversible or Quasi-reversible | Indicates follow-up chemical reactions (e.g., polymerization) after electron transfer. |
| Potential Application | Monomer for Electropolymerization | Can form conductive polyselenophene films for use in electronic devices. nih.govacs.org |
Theoretical and Computational Chemistry of Lithiumselenophene 2 Sulfinate
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules like Lithiumselenophene-2-sulfinate. DFT calculations, often employing functionals such as B3LYP or PBE0 with basis sets like 6-311+G(d), provide fundamental insights into the molecule's stability, reactivity, and electronic landscape. researchgate.netnih.govub.ac.id
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For selenophene (B38918) derivatives, these calculations have shown that modifications to the substituent groups can significantly reduce the energy gap, thereby tuning the electronic properties. researchgate.net
Furthermore, DFT allows for the mapping of electron density and molecular electrostatic potential (MEP). The MEP surface reveals the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. In this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfinate group, indicating the probable site for interaction with the lithium cation. The selenium atom, due to its polarizability, also plays a crucial role in the electronic structure. acs.org
Table 1: Calculated Electronic Properties of a Model Selenophene System
| Parameter | Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
Note: The data in this table is hypothetical and representative of typical values for similar selenophene derivatives.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for elucidating the complex reaction mechanisms that this compound may undergo. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net
Sulfinates are known to be versatile reagents that can participate in various reactions, including acting as nucleophiles or precursors to sulfonyl radicals. nih.govresearchgate.net For this compound, computational studies can model its reactions, such as electrophilic substitution on the selenophene ring or reactions involving the sulfinate group. DFT calculations can be employed to investigate the energetics of these pathways. For instance, in a reaction involving the formation of a sulfonyl radical, computational models can help understand the homolytic cleavage of the C-S bond. nih.gov
Mechanistic studies often involve locating the transition state structure and performing frequency calculations to confirm it is a first-order saddle point. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state to the reactants and products, providing a detailed picture of the molecular transformations.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry provides reliable predictions of various spectroscopic parameters, which are vital for the characterization of new compounds. For this compound, methods like DFT can be used to calculate infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. arxiv.orgresearchgate.net
Predicted IR spectra can help identify characteristic vibrational modes, such as the S=O stretching frequencies in the sulfinate group and the C-Se stretching of the selenophene ring. Calculated NMR chemical shifts for ¹H, ¹³C, and even ⁷⁷Se can aid in the structural elucidation of the molecule and its derivatives. rsc.org Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions responsible for UV-Vis absorption, which is related to the HOMO-LUMO gap. researchgate.net
Conformational analysis is another critical aspect, especially for flexible molecules. acs.orgresearchgate.net For this compound, this involves studying the rotation around the C-S bond connecting the sulfinate group to the selenophene ring. By calculating the relative energies of different conformers, the most stable geometry can be identified. osi.lvcwu.edu This is crucial as the molecular conformation can significantly influence its reactivity and physical properties. For five-membered heterocyclic rings, conformations are often described as envelope or twist forms. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Notes |
|---|---|---|
| IR Frequency (S=O stretch) | 1050-1200 cm⁻¹ | Characteristic for sulfinate groups. |
| ¹³C NMR Chemical Shift (C-S) | 130-145 ppm | Dependent on the electronic environment of the ring. |
| ⁷⁷Se NMR Chemical Shift | 200-400 ppm | Highly sensitive to the selenium chemical environment. rsc.org |
| UV-Vis λmax | 250-300 nm | Corresponds to π-π* transitions in the selenophene ring. |
Note: The data in this table is based on typical values for related organoselenium and sulfinate compounds and should be considered illustrative.
Analysis of Bonding Characteristics and Aromaticity in Selenophene Systems
The nature of chemical bonds and the aromaticity of the selenophene ring are fundamental to understanding the properties of this compound. The C-Se bond is weaker and longer than a C-S bond, which influences the compound's stability and reactivity. wikipedia.org Computational methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, further clarifying the nature of the C-Se and S-O bonds. researchgate.net
Aromaticity is a key concept for cyclic conjugated systems. For selenophene, the aromatic character arises from the delocalization of the heteroatom's lone pair with the ring's π-electrons. chemrxiv.org The aromaticity of selenophene is generally considered to be less than that of thiophene (B33073) but greater than that of furan (B31954). chemrxiv.org This can be quantified using several computational indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. rsc.orgnih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates high aromaticity. researchgate.netnih.gov
These analyses help to rationalize the chemical behavior of the selenophene ring, such as its propensity to undergo electrophilic substitution reactions.
Solvation Effects on Lithium-Sulfinate Interactions and Reactivity
The solvent environment can have a profound impact on the structure, stability, and reactivity of ionic species like this compound. Computational models can account for solvation effects using either implicit or explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk solvent effect on the solute's electronic structure and geometry.
Explicit solvent models involve including a number of solvent molecules around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, a key aspect to study is the nature of the interaction between the lithium cation (Li⁺) and the selenophene-2-sulfinate anion. In solution, this can exist as a contact ion pair (CIP), where the ions are in direct contact, or a solvent-separated ion pair (SSIP), where one or more solvent molecules are positioned between the ions. arxiv.orgresearchgate.netresearchgate.net The equilibrium between CIP and SSIP is highly dependent on the solvent's polarity and coordinating ability. researchgate.net Computational studies can model the solvation shells around the lithium ion and calculate the free energy changes associated with ion pairing, providing critical insights into the compound's behavior in different media. arxiv.orgchemrxiv.orgnih.gov
Applications of Lithiumselenophene 2 Sulfinate in Advanced Synthetic Methodologies
Reagent in C-C Bond Formation (e.g., as a nucleophile or radical precursor)
The dual reactivity of the sulfinate moiety allows Lithiumselenophene-2-sulfinate to be a potent tool for forging new carbon-carbon bonds. It can function effectively as both a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions and as a precursor to highly reactive radical species.
In palladium-catalyzed reactions, arylsulfinates are known to undergo desulfinative coupling, where the sulfinate group is extruded as sulfur dioxide (SO₂) to facilitate the formation of a C-C bond. This process, analogous to the Suzuki or Stille reactions, positions this compound as a stable, easy-to-handle alternative to more sensitive organometallic reagents like organoboronic acids or organostannanes. The selenophene (B38918) ring can be coupled with various aryl, heteroaryl, or vinyl halides and triflates, providing a direct route to bi-aryl and conjugated systems containing a selenophene unit.
Furthermore, the sulfinate group can serve as a precursor to a selenophenyl radical. chemrxiv.orgnih.gov Under photoredox catalysis or thermal initiation conditions, the C–S bond can undergo homolytic cleavage, releasing SO₂ and generating a selenophen-2-yl radical. This radical can then engage in various C-C bond-forming events, such as addition to alkenes, alkynes, or arenes, enabling complex molecular constructions that are often complementary to traditional polar reaction pathways.
| Reaction Type | Role of Reagent | Typical Conditions | Product Class |
| Desulfinative Coupling | Nucleophilic Partner | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Vinyl Halide | 2-Aryl/Vinyl-selenophenes |
| Radical Addition | Radical Precursor | Photocatalyst (e.g., Ru(bpy)₃²⁺), Light or Thermal Initiator (AIBN) | Functionalized Selenophene Derivatives |
Precursor for Other Organoselenium and Organosulfur Compounds (e.g., sulfones, thiosulfonates, sulfonamides, other selenophene derivatives)
This compound is a valuable synthetic intermediate for accessing a diverse range of organosulfur and organoselenium compounds. The sulfinate group is at an intermediate oxidation state, making it amenable to both oxidation and various substitution reactions. nih.govnih.gov
Sulfones: Mild oxidation of the sulfinate moiety, typically with agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), readily yields the corresponding selenophenyl sulfone. These sulfones are important in medicinal chemistry and can act as Michael acceptors or participate in Ramberg–Bäcklund reactions.
Thiosulfonates: Reaction with electrophilic sulfur reagents, such as N-(thiosulfinyl)phthalimides or sulfenyl chlorides, converts the sulfinate into a thiosulfonate. This transformation provides access to compounds with a unique S-S bond linkage.
Sulfonamides: The synthesis of sulfonamides from sulfinates is a well-established, two-step process. nih.gov First, the sulfinate is converted to a sulfonyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). The resulting sulfonyl chloride is then treated with a primary or secondary amine to furnish the desired sulfonamide, a privileged scaffold in pharmaceuticals. nih.gov
Other Selenophene Derivatives: The selenophene ring itself can be further functionalized. For instance, electrophilic aromatic substitution reactions, such as halogenation, can be performed on the ring. The resulting haloselenophenes are key precursors for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at other positions on the heterocyclic core. mdpi.com
| Target Compound | Key Reagent(s) | Transformation Type |
| Selenophenyl Sulfone | m-CPBA or H₂O₂ | Oxidation |
| Selenophenyl Thiosulfonate | Electrophilic Sulfur Reagent | Sulfenylation |
| Selenophenyl Sulfonamide | 1. NCS; 2. Amine (R₂NH) | Chlorination followed by Amination |
| Halogenated Selenophene | Br₂ or I₂ | Electrophilic Halogenation |
Role in Catalyst Development and Ligand Design involving Selenophene Scaffolds
The selenophene scaffold is of growing interest in the fields of catalysis and coordination chemistry. mdpi.comrsc.org Selenium, being a soft chalcogen, exhibits strong coordination to late transition metals like palladium, platinum, and gold. Selenophene-containing ligands can therefore be used to modulate the electronic properties and steric environment of a metal center, influencing the efficiency and selectivity of catalytic transformations.
This compound can serve as a starting material for more elaborate ligand structures. The sulfinate group can be transformed into other functionalities (e.g., phosphines, amines, or other coordinating groups) that can act in concert with the selenium atom to form bidentate or polydentate ligands. For example, reduction of the sulfinate group could potentially lead to a selenophenethiol, which could be incorporated into pincer-type ligands. The unique electronic properties of the selenophene ring, compared to its thiophene (B33073) or furan (B31954) analogues, can lead to catalysts with novel reactivity profiles. rsc.org
Stereoselective Transformations Initiated by Selenophene Sulfinates
While the lithium salt itself is achiral, it serves as an excellent precursor for the synthesis of chiral sulfinyl compounds. The sulfur atom in the sulfinate can be transformed into a stereocenter, which can then be used to induce asymmetry in subsequent reactions.
A key transformation is the stereoselective synthesis of chiral sulfoxides from sulfinate esters. nih.govntu.edu.sg this compound can be esterified with a chiral alcohol (e.g., menthol), leading to a pair of diastereomeric sulfinate esters. These diastereomers can often be separated by chromatography. Subsequent reaction of a single diastereomer with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure selenophenyl sulfoxide (B87167). nih.gov
This chiral sulfoxide is a powerful synthetic auxiliary. The sulfinyl group can direct metallation to an adjacent position or control the facial selectivity of additions to nearby double bonds, enabling a wide range of stereoselective C-C and C-heteroatom bond-forming reactions.
Building Block for Novel Heterocyclic Systems
The inherent structure of this compound makes it an attractive building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.gov Selenophenes can participate in various annulation reactions, where new rings are constructed onto the existing selenophene core.
For example, functionalized selenophenes can undergo cycloaddition reactions. If the selenophene ring is appropriately substituted with diene or dienophile moieties, it can participate in Diels-Alder reactions to form polycyclic structures. Additionally, condensation reactions between substituents on the selenophene ring and bifunctional reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic systems. researchgate.net The sulfinate group can be used as a handle to introduce the necessary functionality for these cyclization strategies or can be carried through into the final product, imparting unique properties to the novel heterocyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
